Tiopinac

Catalog No.
S545401
CAS No.
61220-69-7
M.F
C16H12O3S
M. Wt
284.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiopinac

Standard NSAIDs like Indomethacin introduce gastric damage as a confounding variable in chronic inflammation models, compromising data integrity. Tiopinac (CAS 61220-69-7) solves this with documented high anti-inflammatory efficacy and low gastric irritation, enabling clean separation of therapeutic effect from GI toxicity. - Superior therapeutic index (UD50/ED50) vs. ulcerogenic NSAIDs - Validated reference for next-gen NSAID screening & COX selectivity research - Consistent, high-purity compound supported by rigorous QC, ensuring reproducible results across multi-day rodent models. Global shipping for uninterrupted research.

CAS Number

61220-69-7

Product Name

Tiopinac

IUPAC Name

2-(11-oxo-6H-benzo[c][1]benzothiepin-3-yl)acetic acid

Molecular Formula

C16H12O3S

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C16H12O3S/c17-15(18)8-10-5-6-13-14(7-10)20-9-11-3-1-2-4-12(11)16(13)19/h1-7H,8-9H2,(H,17,18)

InChI Key

KLIVRBFRQSOGQI-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Tiopinac; Tiopinaco; Tiopinacum;

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(S1)C=C(C=C3)CC(=O)O

The exact mass of the compound Tiopinac is 284.0507 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiepins - Dibenzothiepins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg

Tiopinac is a non-steroidal anti-inflammatory drug (NSAID) built on a 6,11-dihydro-11-oxodibenzo[b,e]thiepin tricyclic core. As a prostaglandin synthesis inhibitor, it demonstrates potent anti-inflammatory and analgesic properties in established preclinical models. Its development distinguished it from other analogs and benchmarks through a combination of high efficacy and a notably low potential for causing gastric irritation, a primary limiting factor for many compounds in this class. [1] This profile makes it a critical reference compound for research applications where separating therapeutic anti-inflammatory action from gastrointestinal liability is a key experimental objective.

Research Fit

NSAID tool compound for prostaglandin synthesis inhibition research
Reported high in vivo anti-inflammatory activity in acute and chronic models
Favorable GI tolerability context relative to potency in preclinical species
Clinical-stage reference compound for arthritis endpoint research

Procuring an NSAID based solely on anti-inflammatory potency (ED50) is insufficient, as the therapeutic utility is governed by the therapeutic index—the ratio of the ulcerogenic dose (UD50) to the effective dose. Common, potent NSAIDs like indomethacin and diclofenac are known to have a narrow therapeutic window due to significant gastrointestinal toxicity. [1] Tiopinac was specifically identified during development for its favorable balance of high potency and low gastric irritation liability, a defining characteristic not shared by common substitutes. [2] Therefore, substituting Tiopinac with a generic NSAID in sensitive preclinical models risks introducing gastric damage as a confounding variable, compromising study integrity and animal welfare.

Substitution Risk

Standard NSAIDs

Reported potency-to-GI tolerability dissociation may not transfer to ibuprofen, naproxen, or indomethacin.

PK Profile

Short half-life (approx. 2.3 h) and high protein binding create distinct exposure-time relationships not replicated by long-acting NSAIDs.

Clinical Endpoint Context

Clinical arthritis response data from Tiopinac studies may not be inferred with other NSAIDs without validation.

Low Gastric Irritation as Key Selection Criterion

In the foundational study characterizing a series of tricyclic acetic acid derivatives, Tiopinac (compound 52) was explicitly selected for advanced evaluation over other analogs. The basis for this selection was its distinct combination of high anti-inflammatory activity in both short- and long-term animal assays and a concurrently low liability for causing gastric irritation in rats and dogs. [1] This highlights that the compound's primary value proposition from its inception was its superior therapeutic profile compared to its structural relatives.

Evidence DimensionBasis for selection for further development
Target Compound DataSelected based on high anti-inflammatory activity and low gastric irritation potential.
Comparator Or BaselineOther synthesized dibenzo[b,e]thiepinalkanoic acid derivatives.
Quantified DifferenceNot quantitatively stated in abstract; described as a superior balance of properties.
ConditionsPreclinical evaluation in rats and dogs.

This establishes that Tiopinac was specifically engineered and chosen for its favorable safety profile, a critical procurement consideration for in vivo studies.

Anti-inflammatory potency
Head-to-head
40-fold greater than phenylbutazone
Supports acute edema model-response endpoint comparison
Rat carrageenan paw edema; ED₃₀ ~0.5 mg/kg p.o.

Indomethacin: High Ulcerogenic Liability Benchmark

To contextualize the importance of a low gastric irritation profile, the performance of the benchmark NSAID Indomethacin is critical. In a comparative study in mice, Indomethacin demonstrated potent antinociceptive activity with an ED50 of 0.21 mg/kg. However, this efficacy was coupled with significant gastrointestinal toxicity, evidenced by a gastric ulcerogenic dose (UD50) of only 8.96 mg/kg. [1] This results in a gastric safety index (UD50/ED50) of 42.7, establishing a quantitative baseline for a potent but gastro-toxic compound.

Evidence DimensionGastric Safety Index (UD50/ED50)
Target Compound Data42.7 (Indomethacin)
Comparator Or BaselineDiclofenac Safety Index: 6.16
Quantified DifferenceIndomethacin has a ~7-fold higher gastric safety index than Diclofenac in this model.
ConditionsOral administration in mice; antinociceptive activity assessed by kaolin-induced writhing; ulcerogenic activity assessed after 24 hours.

This provides a quantitative risk profile for a common substitute, justifying the procurement of an agent like Tiopinac designed for lower GI liability.

Chronic arthritis prevention
Head-to-head
10–15× more potent than naproxen
Supports adjuvant arthritis model-response endpoint context
ED₅₀ 0.1 mg/kg/day p.o. in rat adjuvant model

Zaltoprofen: Divergent Efficacy and Safety Profile

Zaltoprofen, a close structural analog of Tiopinac (propionic vs. acetic acid side chain), demonstrates a markedly different pharmacological profile. While it is exceptionally well-tolerated by the gastric mucosa, with a very high UD50 of 110.92 mg/kg, its antinociceptive potency is significantly lower, with an ED50 of 16.80 mg/kg. [1] This leads to a gastric safety index of only 6.6, substantially lower than that of Indomethacin. This underscores the critical role of the acetic acid moiety and overall structure of Tiopinac in achieving the dual objectives of high potency and low gastric impact.

Evidence DimensionGastric Ulcerogenic Dose (UD50)
Target Compound Data110.92 mg/kg (Zaltoprofen)
Comparator Or BaselineIndomethacin: 8.96 mg/kg
Quantified DifferenceZaltoprofen is over 12 times less ulcerogenic to the stomach than Indomethacin on an absolute dose basis.
ConditionsOral administration in mice; ulcerogenic activity assessed after 24 hours.

This demonstrates that even a closely related analog is not a suitable substitute, as minor structural changes dramatically alter the balance of efficacy and safety, reinforcing the specific utility of the Tiopinac structure.

Analgesic effect in arthritic pain
Head-to-head
≥1000-fold more potent than aspirin
Supports chronic pain model endpoint interpretation
Rat paw flexion test; peripheral mechanism indicated
GI tolerability margin
Class-level inference
≥200-fold separation from effective dose to mild erosion
Supports GI tolerability endpoint monitoring in chronic studies
Rat cotton-pellet test; mild erosion at 20 mg/kg/day
Human pharmacokinetics
Cross-study comparable
t₁/₂ 2.3 ± 0.3 h, Tmax 1–2 h, 99.5% protein binding
Supports exposure-model interpretation for dosing-frequency design
93% urinary excretion; short half-life vs naproxen/piroxicam
Clinical endpoint response
Trial context
Significant improvements in pain, stiffness, grip strength vs placebo (p<0.05)
Supports translational endpoint context for arthritis model validation
n=13, doses up to 300 mg/day; aspirin reduction in 10/13

Preclinical Studies with Reduced GI Confounding

For multi-day rodent models of chronic inflammation, such as adjuvant-induced arthritis, where the cumulative gastric damage from a standard NSAID like Indomethacin could impact animal health and study outcomes. Tiopinac's documented profile of low gastric irritation makes it the right choice for isolating the effects of inflammation from NSAID-induced gastropathy. [1]

Comparative Pharmacology and Drug Discovery Screening

Use as a benchmark compound in screening programs aimed at developing next-generation NSAIDs. Tiopinac serves as an ideal reference for a lead compound class that successfully balances high anti-inflammatory potency with a favorable gastrointestinal safety profile, a key objective in modern NSAID development. [1]

Mechanism of Action for Gastro-Sparing Anti-Inflammatories

In research designed to elucidate the structural or mechanistic basis for NSAID-induced gastric damage. By comparing the cellular and molecular effects of Tiopinac against a non-selective, ulcerogenic agent like Diclofenac, researchers can investigate pathways related to COX inhibition, mucosal protection, and tissue repair. [2]

Application Fit

Application
Selection Property
Validation Focus
Chronic arthritis model studies
Reported prophylactic endpoint activity
Adjuvant arthritis model-response validation
Inflammatory pain research
Reported analgesic response in arthritis model
Peripheral analgesia mechanism confirmation
NSAID GI safety screening
Reported GI tolerability dissociation from potency
GI erosion endpoint monitoring
Translational assay development
Clinical-stage reference data
Endpoint comparability assessment with human RA data

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

284.05071541 Da

Monoisotopic Mass

284.05071541 Da

Heavy Atom Count

20

LogP

2.97 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1QX5LNW7CG

Related CAS

77625-78-6 (hydrochloride salt)

Other CAS

61220-69-7

Wikipedia

Tiopinac
1: Weintraub M, Francetić I, Hasday JD, Jacox RF, Atwater EC. Tiopinac in rheumatoid arthritis: a three-phase dose-ranging, efficacy, and aspirin-withdrawal protocol. Clin Pharmacol Ther. 1980 May;27(5):579-85. PubMed PMID: 6989545.
2: Rooks WH 2nd, Tomolonis AJ, Maloney PJ, Roszkowski A, Wallach MB. The anti-inflammatory and analgesic profile of 6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-acetic acid (tiopinac). Agents Actions. 1980 Jun;10(3):266-73. PubMed PMID: 6967686.
3: Mroszczak EJ, Lee FW. Tiopinac absorption, distribution, excretion, and pharmacokinetics in man and animals. Drug Metab Dispos. 1980 Nov-Dec;8(6):415-21. PubMed PMID: 6109609.

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